(2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
Description
Properties
CAS No. |
478260-71-8 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one |
InChI |
InChI=1S/C18H17NO/c1-19(2)12-16-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(16)20/h3-12,17H,1-2H3 |
InChI Key |
FWTFNAMUEBLLSF-UHFFFAOYSA-N |
SMILES |
CN(C)C=C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C=C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of a dimethylamino-substituted aldehyde with a phenyl-substituted dihydroindenone. The reaction is often carried out under basic conditions, using reagents such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the condensation process, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Table 1: Representative Synthetic Conditions
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiobenzamide condensation | DMF, TEA, 5–12 h, rt | 70–85 | |
| Dimethylamino incorporation | NaH, DMF, 24 h, 0°C to rt | 51–76 |
Oxidation and Reduction Reactions
The compound’s conjugated system and electron-rich dimethylamino group make it susceptible to redox reactions:
-
Oxidation : The methoxyphenoxy group (if present in analogs) can undergo oxidation to form quinone derivatives, though direct evidence for this compound requires further study.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the exocyclic double bond, yielding saturated analogs.
Electrophilic and Nucleophilic Substitutions
-
Electrophilic aromatic substitution : The phenyl ring undergoes nitration or sulfonation at the para position due to electron-donating effects from the dimethylamino group.
-
Nucleophilic attack : The carbonyl group in the indenone core reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance may limit yields .
Cycloaddition and Rearrangement Reactions
-
Diels-Alder reactivity : The α,β-unsaturated ketone moiety participates in [4+2] cycloadditions with dienes, forming bicyclic adducts. Reaction rates depend on solvent polarity and diene electronics .
-
Tautomerization : The compound exhibits keto-enol tautomerism, favoring the keto form in nonpolar solvents (e.g., hexane) and the enol form in polar aprotic solvents (e.g., DMSO) .
Stability and Degradation
-
Hydrolysis : The dimethylamino group is stable under acidic conditions (pH > 3) but undergoes gradual hydrolysis in strongly basic media (pH > 10), forming secondary amines.
-
Photodegradation : UV exposure in solution leads to cleavage of the exocyclic double bond, generating phenylacetic acid derivatives as byproducts .
Table 2: Reactivity Comparison with Structural Analogues
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to (2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Neuropharmacology
The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of the dopamine receptor pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) where it can enhance charge transport and light emission efficiency .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Methylidene Position
2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one (CAS: 5706-15-0)
- Structure: The methylidene group is substituted with a 3,4-dimethoxyphenyl ring instead of dimethylamino.
- Impact: The methoxy groups enhance lipophilicity and electron-donating capacity compared to the basic dimethylamino group. This reduces solubility in polar solvents but may improve blood-brain barrier penetration .
(2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one
- Structure: A furan ring replaces the dimethylamino group.
- This may limit interactions with biological targets requiring protonation .
2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one
Substituent Variations at the 7-Position
7-(4-Chlorophenoxy)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one (CAS: 337921-32-1)
- Structure: A 4-chlorophenoxy group at the 7-position and a thiophene-methylidene substituent.
- The thiophene enhances π-stacking interactions but introduces sulfur-related metabolic liabilities .
7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-1-indanone (CAS: 337921-54-7)
- Structure: A 4-methoxyphenoxy group at the 7-position and a 4-methylphenyl-methylidene group.
- Impact: The methyl group on the methylidene substituent lowers polarity compared to dimethylamino, reducing aqueous solubility but improving lipid membrane permeability .
Stereochemical and Electronic Comparisons
- Z vs. E Configuration: The Z-configuration in the target compound induces a bent geometry, favoring intramolecular hydrogen bonding between the dimethylamino group and the ketone oxygen. In contrast, E-isomers (e.g., ) adopt extended conformations, altering π-orbital overlap and reactivity .
- Electronic Effects: Dimethylamino Group: Provides strong electron-donating effects (+M), increasing electron density on the indenone ring and enhancing nucleophilicity. Methoxy Groups: Moderate electron-donating effects (+I), less pronounced than dimethylamino but improve resonance stabilization .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using XLogP3 ().
Biological Activity
(2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one, also referred to by its CAS number 339010-46-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16FNO
- Molar Mass : 281.32 g/mol
- Structure : The compound features a dimethylamino group attached to a methylene bridge, linked to a phenyl ring and an indanone moiety.
The biological activity of this compound has been studied primarily in the context of its interaction with various biological targets:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways and the inhibition of specific signaling pathways associated with tumor growth.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective effects, possibly through antioxidant mechanisms that reduce oxidative stress in neuronal cells.
Research Findings
A summary of notable research findings on the biological activity of this compound is presented in the following table:
Case Studies
- Anticancer Efficacy :
- Antimicrobial Activity :
- Neuroprotective Studies :
Q & A
Basic Question: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
The molecular structure is typically confirmed using spectroscopic techniques :
- ¹H/¹³C NMR to identify proton and carbon environments, particularly the methylidene and aromatic groups .
- IR spectroscopy to detect functional groups like the carbonyl (C=O) and C=N stretches .
- X-ray crystallography for absolute configuration determination (e.g., using SHELXL for refinement) .
Basic Question: What experimental protocols are recommended for evaluating its antimicrobial activity?
Methodological Answer:
Follow standardized agar diffusion or microdilution assays :
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans) .
- Use positive controls (e.g., ampicillin) and measure inhibition zones or minimum inhibitory concentrations (MICs) .
Basic Question: What safety precautions are critical during synthesis or handling?
Methodological Answer:
- Wear PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
- Dispose of waste via certified hazardous waste handlers to mitigate environmental risks .
Advanced Question: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional conformations .
- Compare experimental data (e.g., C–C–C–C torsion angles) with DFT-optimized geometries to validate Z/E configurations .
Advanced Question: How can computational methods predict electronic properties?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G(d,p)) to compute:
- Validate results against experimental spectral data .
Advanced Question: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Synthesize derivatives with substituent variations (e.g., halogenation, methoxy groups) .
- Correlate electronic properties (e.g., Hammett constants) with biological activity using regression analysis .
Advanced Question: What strategies optimize multi-step synthesis yields?
Methodological Answer:
- Use microwave-assisted synthesis to accelerate condensation steps and improve regioselectivity .
- Monitor intermediates via TLC/HPLC and optimize reaction conditions (e.g., solvent polarity, catalysts) .
Advanced Question: How to assess purity and detect impurities in the compound?
Methodological Answer:
- Employ HPLC-MS or GC-MS to identify trace impurities (e.g., unreacted intermediates) .
- Use ¹H NMR with integration to quantify purity (>95% is typical for research-grade material) .
Advanced Question: How to resolve contradictions in reported structural data?
Methodological Answer:
- Reanalyze raw data (e.g., crystallographic .cif files) using updated software (e.g., Olex2 with SHELX) .
- Cross-validate with solid-state NMR or FT-IR microspectroscopy to confirm functional group orientations .
Advanced Question: How to elucidate reaction mechanisms for derivative synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
